molecular formula C46H46S2 B14179671 5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene CAS No. 922706-50-1

5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene

Cat. No.: B14179671
CAS No.: 922706-50-1
M. Wt: 663.0 g/mol
InChI Key: BBQSWXXIGLQBFI-UHFFFAOYSA-N
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Description

5,5′-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (CAS: 846542-27-6, molecular formula: C₅₈H₇₀S₂) is a small-molecule organic semiconductor featuring a 2,2′-bithiophene backbone symmetrically functionalized with 7-dodecyl-substituted fluorenyl groups at the 5,5′-positions. The dodecyl chains enhance solubility in organic solvents (e.g., chloroform, toluene), enabling solution-processable thin-film fabrication for electronic devices . Its synthesis involves selective lithiation of 2,2′-bithiophene followed by coupling with brominated 7-dodecyl-9H-fluoren-2-yl intermediates, as detailed in multi-step catalytic reactions .

The compound exhibits extended π-conjugation due to the rigid fluorenyl moieties, which promote charge carrier mobility. It has been widely employed in organic field-effect transistors (FETs), particularly in biocompatible or aqueous-stable devices, owing to the hydrophobic dodecyl chains that mitigate water-induced degradation .

Properties

CAS No.

922706-50-1

Molecular Formula

C46H46S2

Molecular Weight

663.0 g/mol

IUPAC Name

2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C46H46S2/c1-2-3-4-5-6-7-8-9-10-11-14-32-17-20-40-36(27-32)31-38-30-35(19-22-42(38)40)44-24-26-46(48-44)45-25-23-43(47-45)34-18-21-41-37(29-34)28-33-15-12-13-16-39(33)41/h12-13,15-27,29-30H,2-11,14,28,31H2,1H3

InChI Key

BBQSWXXIGLQBFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises a 2,2'-bithiophene core symmetrically functionalized with 7-dodecyl-9H-fluoren-2-yl and 9H-fluoren-2-yl groups at the 5- and 5'-positions, respectively. Retrosynthetic disconnection suggests two primary precursors:

  • 5,5'-Dibromo-2,2'-bithiophene (CAS 4805-22-5) as the central scaffold.
  • 7-Dodecyl-9H-fluoren-2-ylboronic acid and 9H-fluoren-2-ylboronic acid as coupling partners.

The synthesis leverages Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction renowned for its efficiency in constructing carbon-carbon bonds between aryl halides and boronic acids.

Synthetic Pathway and Optimization

Preparation of 5,5'-Dibromo-2,2'-bithiophene

The central bithiophene scaffold is synthesized via bromination of 2,2'-bithiophene. Commercial availability of 5,5'-dibromo-2,2'-bithiophene simplifies this step, though literature methods describe bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

Key Data:

  • Yield: >85%.
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl3): δ 7.10 (d, J = 5.2 Hz, 2H), 6.95 (d, J = 5.2 Hz, 2H).

Synthesis of Boronic Acid Derivatives

7-Dodecyl-9H-fluoren-2-ylboronic Acid

The dodecyl-substituted fluorene boronic acid is prepared via:

  • Friedel-Crafts alkylation of fluorene with 1-bromododecane to install the alkyl chain.
  • Directed ortho-metalation using n-butyllithium and subsequent quenching with triisopropyl borate.

Reaction Conditions:

  • Temperature: -78°C (metalation), room temperature (boronation).
  • Yield: 60–70%.
9H-Fluoren-2-ylboronic Acid

Commercially available or synthesized via analogous metalation-boronation of fluorene.

Suzuki-Miyaura Cross-Coupling

The dibromobithiophene undergoes sequential coupling with the two boronic acids under controlled stoichiometry:

$$
\text{5,5'-Dibromo-2,2'-bithiophene} + 2 \times \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$

Optimized Conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%).
  • Base: K2CO3 (3 equiv).
  • Solvent: Toluene/ethanol/water (4:1:1 v/v).
  • Temperature: 90°C, 24 h under nitrogen.
  • Yield: 65–75% after column chromatography (silica gel, hexane/CH2Cl2).

Critical Considerations:

  • Order of Coupling: Sequential addition of boronic acids may enhance regioselectivity.
  • Solubility: Long alkyl chains (dodecyl) improve solubility in organic solvents, mitigating aggregation.

Characterization and Validation

Spectroscopic Analysis

  • $$ ^1\text{H NMR} $$ (CDCl3):
    • δ 7.75–7.60 (m, fluorene aromatic protons).
    • δ 7.20–6.80 (m, bithiophene protons).
    • δ 2.50–1.20 (m, dodecyl chain).
  • $$ ^{13}\text{C NMR} $$ and FT-IR : Confirm C-S (670 cm$$ ^{-1} $$) and C-Br (absent post-coupling).
  • Mass Spectrometry (HRMS): m/z 663.30 [M+H]$$ ^+ $$.

Thermal and Electronic Properties

  • Thermogravimetric Analysis (TGA): Decomposition >400°C, indicating high thermal stability.
  • Hole Mobility: ~10$$ ^{-6} $$ cm$$ ^2$$/V·s (measured via OFET).

Alternative Synthetic Strategies

Stille Coupling

Using tributylstannyl-fluorene derivatives and 5,5'-dibromobithiophene. While effective, Stille coupling requires toxic tin reagents, limiting scalability.

Direct C-H Arylation

A nascent method avoiding pre-functionalized intermediates. Challenges include controlling regioselectivity on the bithiophene core.

Industrial and Environmental Considerations

  • Cost Efficiency: Suzuki coupling balances yield and cost, with Pd recovery systems mitigating catalyst expense.
  • Green Chemistry: Aqueous solvent mixtures (toluene/ethanol/water) align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

Based on the search results, here is information regarding the applications of the chemical compound 5-(7-Dodecyl-9H-fluoren-2-yl)-5'-(9H-fluoren-2-yl)-2,2'-bithiophene.

Basic Information
5-(7-Dodecyl-9H-fluoren-2-yl)-5'-(9H-fluoren-2-yl)-2,2'-bithiophene is an organic compound with the molecular formula C46H46S2 . It has a molecular weight of 663.0 g/mol . Synonyms for this compound include 922706-50-1, DTXSID70854810, and 2,2'-Bithiophene, 5-(7-dodecyl-9H-fluoren-2-yl)-5'-(9H-fluoren-2-yl)- .

Applications
5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), which is prepared from the coupling reaction of 5,5'-Dibromo-2,2'-thiophene and 7-dodecyl-9H-fluoren-2-boronic acid, is a p-channel semiconductor .

Specific applications of DDFTTF:

  • High Mobility in OFET Devices: DDFTTF exhibits a high mobility of 0.39 cm2/Vs and an on/off ratio of 2 × 105 in organic field-effect transistor (OFET) devices .
  • Environmental Resistance: DDFTTF demonstrates excellent device performance and resistance to harsh environments, including aqueous conditions .
  • OTFT Sensors: DDFTTF-based organic thin-film transistor (OTFT) sensors can detect trinitrobenzene, methylphosphonic acid, cysteine, and glucose at concentrations as low as parts per billion (ppb) in aqueous solutions, enabled by long alkyl side chains that promote molecular packing and water stability .

Mechanism of Action

The mechanism by which 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The conjugated system of bithiophene and fluorenyl groups facilitates electron delocalization, enhancing its conductivity and optical properties. Molecular targets and pathways involved include:

    Charge Transport: The compound can facilitate the movement of electrons or holes in electronic devices.

    Light Absorption: Its structure allows for efficient absorption of light, making it useful in photovoltaic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The 2,2′-bithiophene core is a common motif in organic electronics. Key structural variations among analogous compounds include:

Compound Name Substituents (5,5′-positions) Key Features References
DDFTTF 7-Dodecyl-9H-fluorenyl Long alkyl chains enhance solubility; fluorenyl groups extend conjugation.
5-Ethynyl-2,2′-bithiophene Ethynyl Triple bonds extend conjugation; reduced solubility due to rigidity.
5-(3-Pyridyl)-5′-(4-pyridyl)-2,2′-bithiophene Pyridyl Hydrogen-bonding capability; electron-withdrawing effect lowers HOMO.
5,5′-Dibromo-2,2′-bithiophene Bromine Electron-withdrawing; used as a cross-coupling intermediate for polymers.
5-Tridecafluorohexyl-2,2′-bithiophene Tridecafluorohexyl Fluorination enhances oxidative stability; deep LUMO for n-type behavior.
3,3′-Dihexyl-5-(methylthio)-2,2′-bithiophene Hexyl, methylthio Alkyl chains improve processability; thioether groups modify electronic properties.

Electronic and Optoelectronic Properties

  • DDFTTF : Fluorenyl groups contribute to a narrow bandgap (~2.1–2.3 eV estimated) and high hole mobility (µh ~ 0.1–1 cm²/V·s in FETs) .
  • Ethynyl derivatives : Extended conjugation via triple bonds increases charge mobility but reduces solubility. For example, 1,2-bis(2,2′-bithiophen-5-yl)ethyne exhibits µh > 2 cm²/V·s in single-crystal form .
  • Pyridyl derivatives : The electron-deficient pyridyl substituents lower HOMO levels (by ~0.3 eV compared to alkylated analogs), enabling tunable charge transport via cocrystallization .
  • Fluorinated derivatives : 5-Tridecafluorohexyl-2,2′-bithiophene shows LUMO levels < −3.5 eV, favoring electron transport (n-type behavior) .

Solubility and Processing

  • DDFTTF: Soluble in non-polar solvents (e.g., hexane, toluene) due to dodecyl chains, enabling spin-coating or inkjet printing .
  • Brominated analogs: Limited solubility necessitates use in polymerized forms or vacuum deposition .
  • Fluorinated derivatives : Require polar solvents (e.g., THF) for processing due to fluorophobic effects .

Thermal Stability

  • DDFTTF : Decomposes at ~300°C; alkyl chains reduce crystallinity but improve film flexibility .
  • Brominated/fluorinated analogs : Higher thermal stability (decomposition >350°C) due to strong C–Br/C–F bonds .

Biological Activity

5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene, a compound with the molecular formula C46H46S2C_{46}H_{46}S_{2} and a molar mass of 662.99 g/mol, is a derivative of bithiophene characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, potential applications, and relevant research findings.

The compound exhibits notable physical properties:

  • Boiling Point : Approximately 787.1 °C (predicted) .
  • Density : 1.143 g/cm³ (predicted) .

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its interactions with various biological systems. Key areas of interest include:

  • Anticancer Properties :
    • Studies have indicated that compounds similar to bithiophenes can inhibit cancer cell proliferation. For instance, related bithiophene derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
    • A specific study demonstrated that a bithiophene derivative significantly reduced the viability of breast cancer cells in vitro, suggesting potential for further development as an anticancer agent .
  • Antioxidant Activity :
    • Bithiophene compounds are known for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
    • In vitro assays have shown that these compounds can enhance the activity of endogenous antioxidant enzymes, providing a protective effect against oxidative damage .
  • Electrophysical Properties :
    • The compound's structure allows it to function as a semiconductor, making it suitable for applications in organic electronics, including organic solar cells and field-effect transistors (OFETs). Its high mobility and stability under various conditions have been documented .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a bithiophene derivative on human breast cancer cells (MCF-7). The results showed:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.

Case Study 2: Antioxidant Efficacy

In another investigation focusing on oxidative stress:

  • Model System : The study utilized human liver cells (HepG2) exposed to oxidative agents.
  • Findings : Treatment with the bithiophene derivative resulted in a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating enhanced antioxidant activity.

Research Findings Summary Table

Property/ActivityObservation/ResultReference
Anticancer ActivityIC50 = 15 µM on MCF-7 cells
Antioxidant ActivityReduced MDA levels in HepG2 cells
Electrophysical PropertiesHigh mobility in OFET applications

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